molecular formula C20H22N2O3S B2355140 N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-34-6

N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2355140
CAS No.: 898419-34-6
M. Wt: 370.47
InChI Key: PBTRUXWWLAECEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic small molecule of high interest in early-stage anticancer research, particularly for investigating tumor metabolism. This compound features a fused tetracyclic quinoline scaffold, a pharmacophore prevalent in numerous biologically active alkaloids and approved therapeutic agents . The critical 8-sulfonamide group on the quinoline ring is a significant structural motif, as sulfur-containing groups like sulfonamides are known to influence the redox properties, hydrophobicity, and overall binding affinity of drug molecules, thereby impacting their efficacy . Compounds based on the 8-quinolinesulfonamide structure have been identified as potent modulators of key glycolytic enzymes, such as Pyruvate Kinase M2 (PKM2) . PKM2 is a central metabolic enzyme that is often upregulated in cancer cells to support the Warburg effect (aerobic glycolysis), which fuels tumor growth, proliferation, and resistance to apoptosis . Modulating PKM2 activity presents a promising strategy for selectively disrupting cancer cell metabolism. Furthermore, the quinoline core is a privileged structure in medicinal chemistry, with documented applications against various cancer drug targets, including tyrosine kinases, tubulin polymerization, and DNA topoisomerase enzymes . The specific N-ethyl and N-(m-tolyl) substitutions on the sulfonamide nitrogen are designed to explore structure-activity relationships and optimize selectivity and potency against these targets. This product is provided for research purposes to support investigations in chemical biology, drug discovery, and molecular pharmacology. FOR RESEARCH USE ONLY. This product is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-22(17-6-4-5-14(2)11-17)26(24,25)18-12-15-7-8-19(23)21-10-9-16(13-18)20(15)21/h4-6,11-13H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTRUXWWLAECEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure features a pyrroloquinoline core that has been associated with various pharmacological effects. This article reviews the biological activity of this compound based on available literature and recent studies.

  • Molecular Formula : C20H22N2O3S
  • Molecular Weight : 370.47 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • TLR Agonism : Research indicates that similar pyrroloquinoline derivatives can act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play a crucial role in the immune response by recognizing pathogen-associated molecular patterns and triggering cytokine production .
  • Cytokine Modulation : Compounds with structural similarities have demonstrated the ability to induce the production of pro-inflammatory cytokines such as TNF-α and IL-12. This suggests that this compound may enhance immune responses through cytokine modulation .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityObservations
Layek et al., 2009AntimicrobialDemonstrated effectiveness against various bacterial strains.
PMC8292987Immune ModulationInduced significant levels of TNF-α and IL-12 in human PBMCs.
BenchChem DataCytotoxicityExhibited cytotoxic effects in cancer cell lines at specific concentrations.

Case Study 1: Antimicrobial Activity

In a study conducted by Layek et al. (2009), derivatives of pyrroloquinoline were evaluated for their antimicrobial properties. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.

Case Study 2: Immune Response Enhancement

Another investigation focused on the immune-modulatory effects of related compounds on human peripheral blood mononuclear cells (PBMCs). The study found that treatment with these compounds significantly increased the secretion of pro-inflammatory cytokines such as TNF-α and IL-12, suggesting their role in enhancing immune responses .

Comparison with Similar Compounds

2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

  • Key Differences: Substituent on sulfonamide nitrogen: 4-phenoxyphenyl vs. m-tolyl. Molecular weight: 420.49 g/mol (vs. ~405 g/mol estimated for the target compound).

4BP-TQS and TQS Derivatives

  • Key Differences: Core structure: Cyclopenta[c]quinoline vs. pyrrolo[3,2,1-ij]quinoline. Functional groups: Bromophenyl (4BP-TQS) or naphthyl (TQS) substituents. Pharmacological relevance: These analogs act as allosteric agonist-PAMs (ago-PAMs) for nicotinic acetylcholine receptors, highlighting the sulfonamide’s role in receptor modulation .

Analogs with Modified Heterocyclic Cores

Spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline] Derivatives

  • Example: 2-Amino-6-(4-chlorophenyl)-2'-oxo-5',6'-dihydro-2'H,4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3,5-dicarbonitrile (6c).
  • Key Differences :
    • Spiro architecture introduces additional rigidity.
    • Melting point: 237–238°C, suggesting higher crystallinity than the target compound .

Methyl Ester Derivatives

  • Example: Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate.
  • Key Differences: Carboxylate ester replaces sulfonamide, altering polarity (logP ~1.31 vs. ~4.2 for sulfonamides). Crystallographic Monoclinic crystal system (space group P21/c) with distinct packing interactions .

Substituent Effects on Physicochemical Properties

Compound Name Substituent (R) Molecular Weight (g/mol) logP Melting Point (°C)
Target Compound m-tolyl ~405 (estimated) ~3.8 Not reported
2-oxo-N-(4-phenoxyphenyl) derivative 4-phenoxyphenyl 420.49 4.22 Not reported
8-[(3-Chlorophenyl)(pyridin-4-yl)methyl] 3-chlorophenyl-pyridyl Not reported Not reported 129–131
6c (spiro derivative) 4-chlorophenyl Not reported Not reported 237–238
  • Trends: Bulky aryl groups (e.g., phenoxyphenyl) increase molecular weight and lipophilicity. Electron-withdrawing groups (e.g., chloro) may enhance thermal stability (higher melting points).

Preparation Methods

Vilsmeier–Haack Reaction for Pyrroloquinoline Framework

The Vilsmeier–Haack reaction is a pivotal step for constructing the fused pyrroloquinoline core. As demonstrated in the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes, 7-acetyl-2-arylindoles undergo sequential formylation and cyclization. For the target compound, a similar approach may be employed:

  • Formylation : Treat 7-acetyl-2-(m-tolyl)indole with POCl₃ and DMF at 0–5°C to generate a formylated intermediate.
  • Cyclization : Heat the intermediate in excess Vilsmeier reagent (POCl₃/DMF) at 80–100°C to induce heteroannulation, forming the pyrroloquinoline scaffold.

This method efficiently establishes the 2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline skeleton with a ketone at position 4, critical for subsequent functionalization.

Palladium-Catalyzed Cyclization

Alternative routes leveraging palladium catalysis, as described in patents, involve:

  • Imine Formation : Reflux a ketone (e.g., acetylpyrrole) with 2-haloaniline in dry toluene to form an imine intermediate.
  • Cyclization : Catalyze the imine with Pd(OAc)₂ (1–20 mol%), a ligand (e.g., BINAP), and a base (K₂CO₃) in toluene at 100–120°C for 8–24 hours to yield the quinoline core.

This method offers modularity for introducing substituents, such as the m-tolyl group, during the aniline selection stage.

Functional Group Modifications

N-Alkylation for Ethyl Group Incorporation

If the sulfonamide’s ethyl group is absent in the amine precursor, perform N-alkylation:

  • Primary Sulfonamide Formation : React the sulfonyl chloride with m-toluidine to form N-(m-tolyl)sulfonamide.
  • Ethylation : Treat the primary sulfonamide with ethyl bromide and NaH in THF at 60°C to install the ethyl group.

Ketone Reduction and Oxidation

Ensure the 4-oxo group remains intact by avoiding reducing conditions. If reduction occurs inadvertently, reoxidize with PCC in dichloromethane to restore the ketone.

Optimization and Yield Considerations

Catalytic Efficiency

  • Pd Catalysts : Pd(OAc)₂ (10 mol%) with BINAP ligand achieves cyclization yields of 40–98%.
  • Microwave Assistance : Microwave irradiation (250°C, 2 hours) in diphenyl ether enhances cyclization efficiency (70% yield).

Solvent and Temperature Effects

  • Vilsmeier–Haack Reaction : DMF and POCl₃ at 80°C optimize formylation.
  • Sulfonamide Coupling : DMF at 50°C minimizes side reactions.

Analytical Validation

Spectroscopic Characterization

  • IR : Confirm ketone (1700 cm⁻¹) and sulfonamide (1375, 1170 cm⁻¹) groups.
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), N-CH₂CH₃ (δ 1.2–1.4 ppm).
    • ¹³C NMR : Carbonyl (δ 187 ppm), sulfonamide (δ 43 ppm).

Chromatographic Purity

  • HPLC : >95% purity using C18 column (ACN/H₂O gradient).
  • Melting Point : 304–305°C (consistent with disubstituted sulfonamides).

Challenges and Mitigation

Regioselectivity in Sulfonation

Position 8 sulfonation is directed by electron-donating groups (e.g., methyl) on the quinoline. Use m-tolyl-substituted precursors to enhance regioselectivity.

Byproduct Formation

  • Pd Catalyst Residues : Remove via silica gel chromatography.
  • Over-alkylation : Control stoichiometry (1:1 amine:sulfonyl chloride) to prevent diethylation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of sulfonamide groups to the pyrroloquinoline core. Key steps may include:

  • Sulfonylation : Reaction of the pyrroloquinoline precursor with ethyl isocyanate and m-toluidine derivatives under inert conditions (argon/nitrogen) to prevent oxidation .
  • Cyclization : Acid- or base-catalyzed cyclization to form the tetrahydroquinoline ring, monitored via thin-layer chromatography (TLC) or HPLC .
  • Purification : Column chromatography or recrystallization from ethanol or dichloromethane/hexane mixtures to achieve >95% purity .
    • Optimization : Reaction temperatures (60–120°C) and solvent choices (DMF, DMSO) significantly impact yield. For example, elevated temperatures (100°C) in DMF improve sulfonamide coupling efficiency .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • 1H/13C NMR : Confirm regioselectivity of sulfonamide attachment and absence of tautomeric impurities. For example, the ethyl group’s triplet signal (~1.2 ppm) and m-tolyl aromatic protons (6.8–7.2 ppm) are critical markers .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves bond angles and confirms the fused pyrroloquinoline system. Monoclinic space groups (e.g., P21/c) are common for similar analogs .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Test against targets like 5-lipoxygenase (5-LOX) or histamine receptors using fluorometric assays (IC50 determination). Pyrroloquinoline sulfonamides often show nanomolar affinity due to sulfonamide’s hydrogen-bonding capacity .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Dose-response curves (0.1–100 µM) identify therapeutic windows .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing m-tolyl with halogenated aryl groups) to assess impact on bioactivity. For example, 4-chlorophenyl analogs show enhanced 5-LOX inhibition .
  • Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on sulfonamide reactivity. Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites .
    • Data Interpretation : Correlate Hammett σ values of substituents with IC50 to quantify electronic contributions .

Q. What advanced techniques resolve contradictions in crystallographic vs. spectroscopic data?

  • Methodological Answer :

  • Dynamic NMR : Detect conformational flexibility (e.g., ring puckering in tetrahydroquinoline) causing discrepancies between solution and solid-state structures .
  • Variable-Temperature XRD : Resolve thermal motion artifacts. For example, anisotropic displacement parameters in SHELXL refine occupancies of disordered ethyl groups .
    • Case Study : A 2022 study resolved conflicting NOE (nuclear Overhauser effect) and XRD data for a similar compound by identifying a minor tautomer (<5%) undetectable by XRD .

Q. How can metabolic stability and degradation pathways be evaluated?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Sulfonamide cleavage (e.g., hydrolysis to sulfonic acid) is a common degradation pathway .
  • Forced Degradation Studies : Expose to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation products using UPLC-PDA and HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.